Cas no 879927-52-3 (4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one)
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one
- AKOS000270838
- STK925033
- 879927-52-3
- F3139-2859
- 4-(chloromethyl)-5-hydroxy-7-methylchromen-2-one
- 4-chloromethyl-5-hydroxy-7-methyl-2 h-chromen-2-one
- EN300-237856
-
- MDL: MFCD06644488
- Inchi: 1S/C11H9ClO3/c1-6-2-8(13)11-7(5-12)4-10(14)15-9(11)3-6/h2-4,13H,5H2,1H3
- InChI Key: LOAXNQQBFLSZEK-UHFFFAOYSA-N
- SMILES: ClCC1=CC(=O)OC2C=C(C)C=C(C=21)O
Computed Properties
- Exact Mass: 224.0240218g/mol
- Monoisotopic Mass: 224.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.5Ų
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141336-100mg |
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one |
879927-52-3 | 97% | 100mg |
¥1599.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141336-250mg |
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one |
879927-52-3 | 97% | 250mg |
¥2417.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141336-1g |
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one |
879927-52-3 | 97% | 1g |
¥6032.00 | 2024-04-27 | |
| TRC | C245001-100mg |
4-(chloromethyl)-5-hydroxy-7-methyl-2h-chromen-2-one |
879927-52-3 | 100mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C245001-500mg |
4-(chloromethyl)-5-hydroxy-7-methyl-2h-chromen-2-one |
879927-52-3 | 500mg |
$ 250.00 | 2022-04-01 | ||
| TRC | C245001-1g |
4-(chloromethyl)-5-hydroxy-7-methyl-2h-chromen-2-one |
879927-52-3 | 1g |
$ 410.00 | 2022-04-01 | ||
| Chemenu | CM542088-100mg |
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one |
879927-52-3 | 97% | 100mg |
$189 | 2023-02-17 | |
| Chemenu | CM542088-250mg |
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one |
879927-52-3 | 97% | 250mg |
$266 | 2023-02-17 | |
| Chemenu | CM542088-1g |
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one |
879927-52-3 | 97% | 1g |
$663 | 2023-02-17 | |
| Enamine | EN300-237856-0.05g |
4-(chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one |
879927-52-3 | 95% | 0.05g |
$612.0 | 2024-06-19 |
4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one
Research Briefing on 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS: 879927-52-3)
The compound 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS: 879927-52-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This coumarin derivative is structurally characterized by a chloromethyl group at the 4-position and a hydroxy group at the 5-position, which contribute to its unique chemical reactivity and biological activity. Recent studies have explored its synthesis, mechanism of action, and potential applications in drug development, particularly in the context of antimicrobial and anticancer therapies.
One of the key areas of research has focused on the synthesis and optimization of 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study highlighted the importance of the chloromethyl group in facilitating further functionalization, making the compound a versatile intermediate for the development of more complex bioactive molecules.
In terms of biological activity, recent in vitro studies have demonstrated that 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one exhibits potent antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. These findings suggest its potential as a lead compound for the development of new antibiotics, particularly in the face of rising antibiotic resistance.
Additionally, preliminary investigations into the anticancer properties of this compound have shown promising results. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The study proposed that the compound's ability to generate reactive oxygen species (ROS) and inhibit key signaling pathways, such as the PI3K/Akt pathway, contributes to its cytotoxic effects. Further research is underway to explore its selectivity and efficacy in vivo.
Despite these advancements, challenges remain in the clinical translation of 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic pharmacokinetic and pharmacodynamic studies. Recent efforts have focused on structural modifications to enhance its drug-like properties, including the introduction of solubilizing groups and the optimization of its chloromethyl moiety.
In conclusion, 4-(Chloromethyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS: 879927-52-3) represents a promising scaffold for the development of novel therapeutic agents. Its dual antimicrobial and anticancer activities, combined with its synthetic versatility, make it a valuable candidate for further research. Future studies should prioritize in vivo validation and the exploration of its potential synergies with existing drugs to maximize its therapeutic impact.
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